molecular formula C8H8FNO2S B11823586 2-(4-Fluorophenyl)ethenesulfonamide

2-(4-Fluorophenyl)ethenesulfonamide

Cat. No.: B11823586
M. Wt: 201.22 g/mol
InChI Key: MGTWJCHMMFWKPV-UHFFFAOYSA-N
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Description

Preparation Methods

Industrial Production Methods: As of now, there is limited information on large-scale industrial production methods for this compound

Chemical Reactions Analysis

Reactivity: 2-(4-Fluorophenyl)ethenesulfonamide can participate in various chemical reactions, including:

    Substitution Reactions: It may undergo nucleophilic substitution reactions at the sulfonamide group.

    Oxidation and Reduction Reactions: Depending on the functional groups present, it could be oxidized or reduced.

    Base-Catalyzed Reactions: The ethenesulfonamide moiety may react with bases to form salts or other derivatives.

Common Reagents and Conditions: Specific reagents and conditions for these reactions would depend on the desired transformation. Researchers would tailor the reaction conditions based on the specific synthetic goals.

Major Products: The major products formed from these reactions would vary based on the reaction type. Detailed studies are needed to elucidate the specific products and their yields.

Scientific Research Applications

2-(4-Fluorophenyl)ethenesulfonamide finds applications in various scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a pharmacologically active compound, targeting specific biological pathways.

    Chemical Biology: It may serve as a probe molecule to study cellular processes.

    Materials Science: Its unique structure could inspire novel materials or catalysts.

Mechanism of Action

The precise mechanism by which 2-(4-fluorophenyl)ethenesulfonamide exerts its effects remains an active area of research. Scientists investigate its interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds such as other sulfonamides, fluorinated derivatives, or ethenesulfonamides. Highlighting its uniqueness would require further investigation.

Properties

Molecular Formula

C8H8FNO2S

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-fluorophenyl)ethenesulfonamide

InChI

InChI=1S/C8H8FNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)

InChI Key

MGTWJCHMMFWKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)N)F

Origin of Product

United States

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